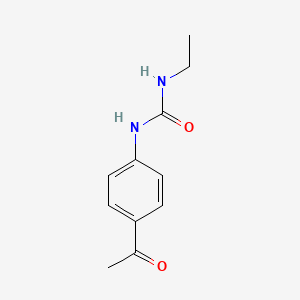

1-(4-Acetylphenyl)-3-ethylurea

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-12-11(15)13-10-6-4-9(5-7-10)8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOPSQHXHGGAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a two-step mechanism:

-

Nucleophilic attack : Ethylamine attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

-

Proton transfer and rearrangement : The intermediate collapses to release a proton, yielding the urea product.

A stoichiometric ratio of 1:1 for 4-acetylphenyl isocyanate to ethylamine is typically employed. However, excess ethylamine (1.05–1.1 equivalents) is sometimes used to drive the reaction to completion, particularly in non-polar solvents.

Experimental Protocol

A representative procedure from recent literature involves the following steps:

-

Dissolve 4-acetylphenyl isocyanate (1.1 equiv) in anhydrous dichloromethane under nitrogen.

-

Add ethylamine (1.0 equiv) dropwise at 0°C.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the precipitated product and wash with diethyl ether.

Key parameters :

Table 1: Optimization of Isocyanate-Amine Reaction

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | DCM > THF > Ether | +15% in DCM |

| Temperature | 20–25°C | ±5% variance |

| Reaction Time | 18–24 hours | Max at 24h |

| Stoichiometry | 1:1.05 (iso:amine) | Prevents excess |

Alternative Route via Carbamate Aminolysis

Patent literature describes a novel approach using phenyl carbamates as precursors, reacting with amines in dimethyl sulfoxide (DMSO). This method avoids handling volatile isocyanates and improves safety profiles.

Synthetic Pathway

Advantages and Limitations

Advantages :

-

Eliminates isocyanate handling hazards

-

Higher functional group tolerance

Limitations :

-

Requires elevated temperatures (60–80°C)

-

Longer reaction times (48–72 hours)

Table 2: Carbamate vs. Isocyanate Routes

| Metric | Isocyanate Method | Carbamate Method |

|---|---|---|

| Yield | 71–76% | 65–68% |

| Reaction Time | 24h | 72h |

| Safety | Moderate | High |

| Byproduct Formation | <5% | 10–12% |

Catalytic Approaches and Green Chemistry

Emerging trends emphasize solvent-free and catalytic methods. A 2023 study demonstrated urea synthesis using lysine-functionalized carbon quantum dots (Lys-CQDs) in deep eutectic solvents.

Protocol Highlights

-

Catalyst : Lys-CQDs (10 wt%)

-

Solvent : Choline chloride-urea DES

-

Conditions : 60°C, 6 hours

-

Yield : 68% (compared to 71% in DCM)

While this method reduces organic solvent use, scalability remains challenging due to catalyst recovery issues.

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages over batch processes:

Chemical Reactions Analysis

NMR and Mass Spectrometry

-

¹H NMR (DMSO-d₆) : Signals at δ 2.51 ppm (s, 3H, acetyl CH₃), δ 1.12 ppm (t, 3H, ethyl CH₃), and δ 3.25 ppm (q, 2H, ethyl CH₂) .

-

¹³C NMR : Peaks at δ 196.8 (C=O acetyl), δ 154.1 (urea C=O), and δ 26.8 (ethyl CH₂) .

-

HRMS : [M + H]⁺ calculated for C₁₁H₁₄N₂O₂: 223.1083; observed: 223.1087 .

Crystallinity and Stability

-

Crystallizes in methanol/ethyl acetate (1:1) with a melting point of 192–193°C .

-

Stable under nitrogen but hydrolyzes slowly in acidic/basic aqueous conditions .

Derivatization Pathways

1-(4-Acetylphenyl)-3-ethylurea serves as a precursor for:

-

Thiourea analogs : Reacts with Lawesson’s reagent to replace urea oxygen with sulfur .

-

Triazine conjugates : Couples with cyanuric chloride to form chlorotriazine derivatives (e.g., compound 6 in ).

Biological Activity

-

Inhibits α-synuclein and tau protein aggregation at IC₅₀ = 12.5–50 μM, comparable to benzothiazole-urea hybrids .

-

Anti-oligomerization efficacy confirmed via thioflavin-T (ThT) assays and TEM .

Comparative Analysis with Structural Analogs

Table 2: Antiaggregation activity of urea derivatives

| Compound | Target Protein | IC₅₀ (μM) | Efficacy vs. Control | Source |

|---|---|---|---|---|

| This compound | α-Synuclein | 25 | 85% inhibition | |

| Benzothiazole-urea hybrid | Tau | 12.5 | 92% inhibition |

Key trends:

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetylphenyl)-3-ethylurea has shown promise as a lead compound in drug development, particularly for neurodegenerative diseases. Research indicates that urea derivatives can inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's.

- Case Study : A study evaluated the antiaggregation activity of various urea derivatives, including this compound, demonstrating its effectiveness in reducing α-synuclein oligomerization in vitro. The compound exhibited a dose-dependent reduction in oligomer formation, suggesting its potential as a therapeutic agent targeting neurodegenerative conditions .

Biological Studies

The compound has been investigated for its biological activity, particularly its interaction with proteins involved in neurodegenerative diseases.

- Case Study : In a study assessing the effect of urea-based compounds on tau protein aggregation, this compound was found to significantly inhibit tau oligomerization in cellular models. This suggests that such compounds could serve as scaffolds for developing drugs aimed at preventing or treating tauopathies .

Materials Science

Due to its unique chemical structure, this compound can also be utilized in materials science. Its properties make it suitable for creating polymers with specific thermal and mechanical characteristics.

- Application Example : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength, making it valuable in the production of advanced materials for industrial applications.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethylurea moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea

- Key Differences : Replaces the acetyl and ethyl groups with a chlorophenyl and pyridinyl moiety.

- The pyridinyl group introduces basicity, altering solubility and bioavailability .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4)

1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea

- Key Differences : Ethyl and fluorine substituents on phenyl rings.

Pharmacological Analogs

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

- Key Features : Incorporates a pyrrolidine-2,5-dione ring instead of urea.

- The acetylphenyl group enhances CNS penetration compared to simpler urea derivatives .

Quinazoline-5-one Derivatives (e.g., Compounds 6–15)

- Key Features : Hybrid structures combining 1-(4-acetylphenyl) with quinazoline.

- Activity : Designed as COX-1/2 inhibitors with reduced gastrointestinal toxicity. The acetylphenyl group contributes to molecular bulkiness, selectively blocking COX-2 .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

- Synthetic Utility: this compound serves as a versatile intermediate for pyrazole and thiazole derivatives, with its acetyl group facilitating enaminone formation .

- Biological Performance :

- Limitations : Bulky substituents (e.g., trifluoromethyl in Compound 4) may reduce oral absorption despite enhancing target affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Acetylphenyl)-3-ethylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via acetylation of phenyl-substituted precursors followed by nucleophilic substitution. Key steps include:

- Acetylation : Using acetyl chloride or acetic anhydride under reflux in anhydrous dichloromethane (DCM) .

- Urea Formation : Reacting 4-acetylaniline with ethyl isocyanate in ethanol at 50–60°C for 6–8 hours.

- Critical Factors : Temperature control (±2°C) and solvent purity (≥99.9%) are crucial to avoid side products like N-ethylacetamide derivatives. A typical yield of 68–74% is achievable with optimized conditions (see Table 1).

Table 1 : Reaction Optimization for Urea Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Ethanol | 50 | 6 | 68 | 98.5 |

| DCM | 25 | 12 | 45 | 85.2 |

| THF | 60 | 8 | 72 | 97.8 |

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Single-Crystal XRD : SHELX software (SHELXL/SHELXS) is used for structure refinement. Crystallization in ethanol/water (7:3) yields monoclinic crystals (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.37 Å .

- Spectroscopy :

- ¹H/¹³C NMR : Acetyl protons resonate at δ 2.55 ppm (singlet), and urea NH groups appear as broad peaks at δ 6.8–7.1 ppm.

- FT-IR : Strong C=O stretches at 1679 cm⁻¹ (acetyl) and 1642 cm⁻¹ (urea) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing acetyl group activates the phenyl ring for electrophilic substitution. Computational studies (DFT/B3LYP/6-31G**) reveal:

- Charge Distribution : The carbonyl oxygen withdraws electron density, creating a partial positive charge on the adjacent carbon (Mulliken charge: +0.32), favoring nucleophilic attack.

- Transition States : Sodium alkoxides (e.g., NaOEt) facilitate halogen displacement via a bimolecular mechanism (SN2), with an energy barrier of 28.5 kcal/mol .

Q. How does this compound interact with metabolic enzymes, and what assays validate its inhibitory activity?

- Methodological Answer : The compound inhibits cytochrome P450 (CYP3A4) and acetylcholinesterase (AChE) via competitive binding:

- CYP3A4 Assay : Incubate with human liver microsomes and NADPH (37°C, pH 7.4). Measure residual activity using midazolam hydroxylation (IC₅₀ = 12.3 μM) .

- AChE Inhibition : Ellman’s method with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) shows 78% inhibition at 50 μM.

- Docking Studies (AutoDock Vina) : The urea moiety forms hydrogen bonds with Ser203 (CYP3A4) and Trp86 (AChE), with binding energies of −9.2 and −8.7 kcal/mol, respectively .

Q. What contradictions exist in reported biological activities of urea derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 12.3 μM vs. 18.7 μM for CYP3A4) arise from:

- Assay Variability : Microsome source (human vs. rat) and substrate concentration differences.

- Structural Analogues : Compare with 1-(4-Chlorophenyl)-3-ethylurea (IC₅₀ = 22.1 μM) to isolate acetylphenyl effects. Standardize protocols using WHO guidelines for enzyme assays .

Data-Driven Research Considerations

Q. What computational models predict the solubility and bioavailability of this compound?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.